molecular formula C22H20N4O3 B2903541 3-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile CAS No. 2034604-22-1

3-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2903541
CAS No.: 2034604-22-1
M. Wt: 388.427
InChI Key: FNKPMIQJMICNOR-UHFFFAOYSA-N
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Description

3-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an imidazolidinone ring, a piperidine ring, and a benzonitrile group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the imidazolidinone and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzonitrile compounds .

Scientific Research Applications

3-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile stands out due to its unique combination of an imidazolidinone ring, a piperidine ring, and a benzonitrile group. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c23-14-16-5-4-6-17(13-16)21(28)24-11-9-18(10-12-24)25-15-20(27)26(22(25)29)19-7-2-1-3-8-19/h1-8,13,18H,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKPMIQJMICNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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